3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones, specifically a substituted coumarin. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and ether functionalities. The compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.
The compound can be synthesized from readily available precursors through multi-step organic reactions. Its synthesis typically involves the formation of the chromen-4-one core followed by the introduction of various substituents.
This compound can be classified as:
The synthesis of 3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one generally involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.
The molecular structure of 3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one features:
Property | Value |
---|---|
Molecular Formula | C25H22O5 |
Molecular Weight | 402.4 g/mol |
IUPAC Name | 3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one |
InChI | InChI=1S/C25H22O5/c1-3... |
InChI Key | AQNAXMVAUPALCD-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |
3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with various biological targets:
The physical properties of the compound include:
Key chemical properties include:
3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one has potential applications in scientific research, particularly in:
This compound represents an interesting area for further research due to its diverse biological activities and potential therapeutic applications.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9